molecular formula C13H21NO2S B2987096 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide CAS No. 1448076-31-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2987096
CAS No.: 1448076-31-0
M. Wt: 255.38
InChI Key: DLXUBSWLXBPVOM-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide core linked to a methoxy-substituted ethyl chain bearing a thiophen-3-yl group. The methoxy group enhances solubility, while the thiophene moiety may influence electronic properties and binding interactions due to its aromatic and sulfur-containing nature .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUBSWLXBPVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene with an appropriate amine derivative under palladium-catalyzed conditions.

  • Nucleophilic Substitution Reaction: The compound can be synthesized by reacting a suitable thiophene derivative with an amine in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace certain atoms or groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones can be formed.

  • Reduction Products: Reduced thiophene derivatives and amine derivatives.

  • Substitution Products: Different substituted thiophene derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The 3,3-dimethylbutanamide group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3,3-Dimethylbutanamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound: N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide Thiophen-3-yl, methoxyethyl C₁₄H₂₁NO₂S* ~279.4* Hypothesized ion channel modulation (inferred)
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide (BK52220) 2-Methoxyphenyl, methoxyethyl C₁₆H₂₅NO₃ 279.37 Commercial availability; research use only
Opakalim (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide) Benzimidazolyl, cyano, fluoro C₁₉H₂₂F₂N₄O 384.41 Potassium channel activator; antiepileptic
N-(4-cyano-2-(2-(2,4-dichlorobenzyl)hydrazinecarbonyl)-6-methylphenyl)-3,3-dimethylbutanamide Hydrazinecarbonyl, dichlorobenzyl C₂₂H₂₃Cl₂N₅O₂ 492.36 No inhibition at 10,000 µg L⁻¹
Compound A (N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide) Isoquinolinyl, fluoro, dimethylphenyl C₂₄H₂₈FN₃O 393.50 Voltage-gated potassium channel modulator; anticonvulsant

*Inferred based on structural similarity to BK52220 .

Key Observations:
  • Aromatic Substituents : Replacement of thiophen-3-yl with phenyl (BK52220) or benzimidazolyl (opakalim) alters electronic properties and bioavailability. Thiophene’s sulfur atom may enhance binding to metalloenzymes or ion channels compared to purely hydrocarbon aromatics .
  • Functional Groups : The methoxyethyl chain in the target compound and BK52220 improves solubility, whereas opakalim’s benzimidazole core increases rigidity and target specificity .

Pharmacological and Physicochemical Properties

  • Solubility : The methoxy group in the target compound and BK52220 enhances hydrophilicity compared to opakalim’s lipophilic benzimidazole .
  • Metabolic Stability : The 3,3-dimethylbutanamide group resists enzymatic hydrolysis, a feature shared with Compound A, which is administered orally under fed conditions .
  • Activity Limitations : Compounds with bulky substituents (e.g., hydrazinecarbonyl in ) show reduced activity, suggesting that the target compound’s smaller thiophene group may improve efficacy .

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring that contributes to its biological activity. The biological activity of this compound has been the focus of various studies, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structural motifs displayed strong cytotoxicity against HepG-2 (human liver cancer) and MCF-7 (breast cancer) cell lines when tested using the MTT assay .

The mechanism of action for these compounds often involves the interaction with cellular targets such as DNA and various enzymes. For example, molecular docking studies suggest that these compounds can bind effectively to DNA, potentially inhibiting replication and transcription processes critical for cancer cell proliferation . The presence of the thiophene moiety is believed to enhance the interaction due to its ability to engage in π-π stacking interactions with nucleobases.

Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives have also been investigated for their antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant strains. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiophene derivatives. Research indicates that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This property makes them candidates for further development in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity Type Effect Target Study Reference
AnticancerCytotoxicity against HepG-2, MCF-7Cancer cell lines
AntimicrobialEffective against Gram-positive bacteriaBacterial strains
Anti-inflammatoryInhibition of NO and TNF-αInflammatory pathways

Case Studies

  • Cytotoxicity Study : A study conducted on a series of thiophene derivatives revealed that modifications at the amide nitrogen significantly influenced cytotoxicity levels against HepG-2 cells. The study concluded that specific substitutions could enhance anticancer efficacy while minimizing toxicity to normal cells .
  • Antimicrobial Evaluation : A comprehensive evaluation of various thiophene derivatives demonstrated potent antibacterial activity against resistant strains like MRSA. The study highlighted that structural variations led to differing levels of activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

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